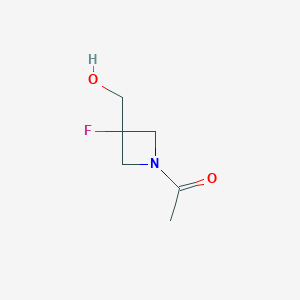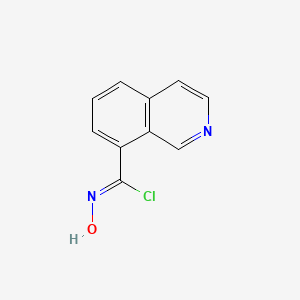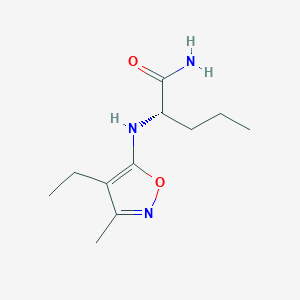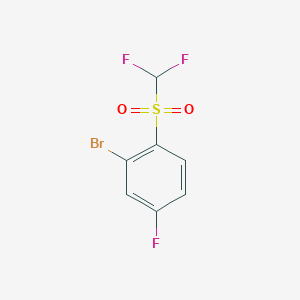
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H10FNO2. It features a unique azetidine ring substituted with a fluoro and hydroxymethyl group, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
The synthesis of 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluoroacetone and azetidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and catalysts like palladium on carbon for hydrogenation reactions.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one can be compared with similar compounds such as:
2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one: This compound has a similar azetidine ring but with a bromo and methyl group instead of hydroxymethyl.
1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one: This compound lacks the fluoro group, making it less reactive in certain chemical reactions.
1-[3-fluoro-3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This is a synonym for the compound , highlighting its structural uniqueness .
Propiedades
Fórmula molecular |
C6H10FNO2 |
|---|---|
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
1-[3-fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C6H10FNO2/c1-5(10)8-2-6(7,3-8)4-9/h9H,2-4H2,1H3 |
Clave InChI |
HPUWOBRPEGKFNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C1)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)

![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)

